methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
The synthesis of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Chemical Reactions Analysis
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate can be compared with other benzoxazine derivatives, such as:
Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound has additional hydroxyl and methoxy groups, which can influence its biological activity and solubility.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
VDNNKWDQAAVQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |
Origin of Product |
United States |
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